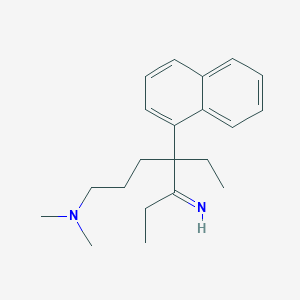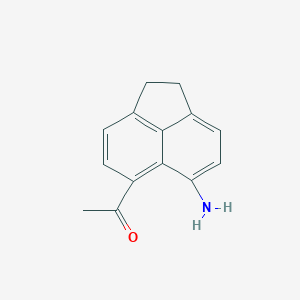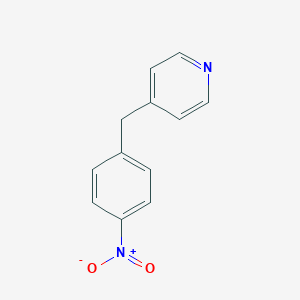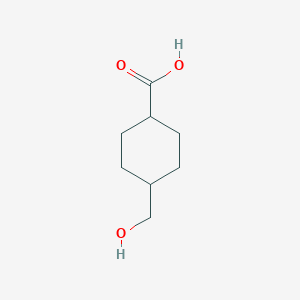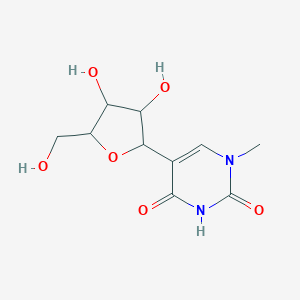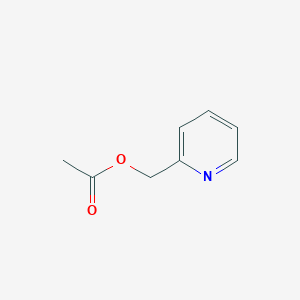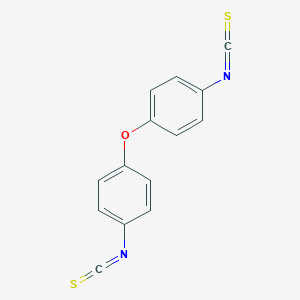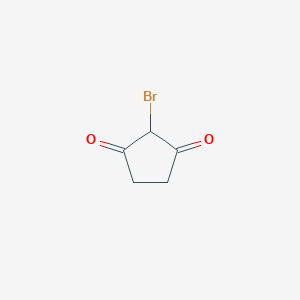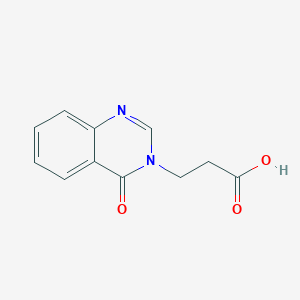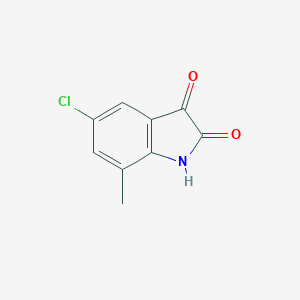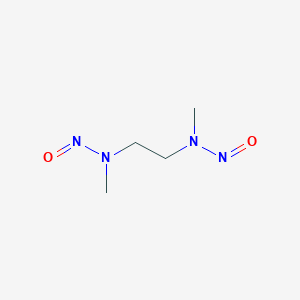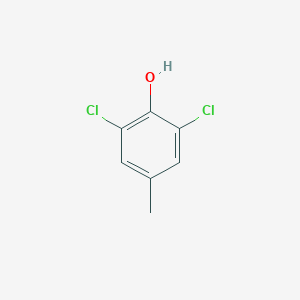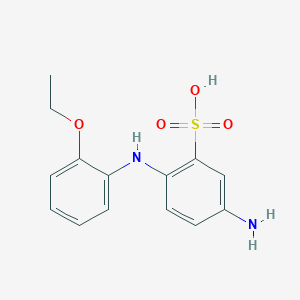![molecular formula C25H20N4O4 B086910 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide CAS No. 13753-72-5](/img/structure/B86910.png)
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide, also known as HONH-Ph-NH-CO-Nap-OCH3, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it useful in various applications such as biochemical research, drug development, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is not fully understood. However, it is believed that this compound acts as a chelating agent, forming a complex with metal ions such as copper and zinc. This complex formation leads to a change in the optical properties of the compound, making it useful in analytical chemistry applications.
Biochemische Und Physiologische Effekte
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and antioxidant activities. These activities make it a potential candidate for the development of drugs for the treatment of various diseases such as arthritis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is its high selectivity towards metal ions such as copper and zinc. This selectivity makes it useful in the determination of trace amounts of these metals in biological samples. Additionally, this compound has a high molar extinction coefficient, making it useful in spectrophotometric measurements. However, one of the limitations of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is its low solubility in water, which can make it challenging to use in some applications.
Zukünftige Richtungen
There are several future directions for the research of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3. One of the directions is the development of new synthetic routes for the compound that can improve its yield and solubility. Additionally, there is a need for more studies to understand the mechanism of action of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 and its potential applications in drug development. Furthermore, there is a need for more studies to investigate the biochemical and physiological effects of this compound to determine its potential use in the treatment of various diseases.
Conclusion
In conclusion, 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is a synthetic compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it useful in various applications such as biochemical research, drug development, and analytical chemistry. The synthesis method of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 involves several steps, and it has been used in various scientific research applications. Although the mechanism of action and biochemical and physiological effects of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 are not fully understood, it has potential applications in drug development and the treatment of various diseases.
Synthesemethoden
The synthesis of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 involves several steps. The first step is the preparation of 4-aminoacetophenone, which is then reacted with hydroxylamine hydrochloride to form 4-(hydroxyimino) acetophenone. The resulting compound is then reacted with 4-nitrobenzenediazonium chloride to form 4-(hydroxyiminomethyl)phenyl diazonium chloride. This compound is then reacted with 3-hydroxy-2-naphthoic acid to form 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has been used in various scientific research applications. One of the significant applications is in the field of analytical chemistry, where it is used as a reagent for the determination of trace amounts of copper. 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
13753-72-5 |
|---|---|
Produktname |
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
Molekularformel |
C25H20N4O4 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
3-hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20N4O4/c1-33-20-12-10-18(11-13-20)27-25(31)22-14-17-4-2-3-5-21(17)23(24(22)30)29-28-19-8-6-16(7-9-19)15-26-32/h2-15,30,32H,1H3,(H,27,31) |
InChI-Schlüssel |
KHSLVOXXCDXGFS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C=NO |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



